REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([CH:13]=[O:14])[C:6]=1[Cl:15])(=[O:3])[CH3:2].[N+:16]([O-])([OH:18])=[O:17]>>[C:1]([O:4][C:5]1[C:10]([O:11][CH3:12])=[C:9]([N+:16]([O-:18])=[O:17])[CH:8]=[C:7]([CH:13]=[O:14])[C:6]=1[Cl:15])(=[O:3])[CH3:2]
|
Name
|
2-chloro-3-formyl-6-methoxyphenyl acetate
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=CC=C1OC)C=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring at -5° for 30 minutes the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 500 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with ice-water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=CC(=C1OC)[N+](=O)[O-])C=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |